4-Hydroxyheptenal
Description
Contextualization within Lipid Peroxidation Processes
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of a diverse array of products, including reactive aldehydes. scielo.bredpsciences.org These aldehydes, being more stable and diffusible than the initial free radicals, can travel from their site of formation and interact with a variety of cellular components, thus acting as "second messengers" of oxidative stress. gsartor.orgnih.govresearchgate.net
4-Hydroxyalkenals are a prominent class of aldehydes generated during lipid peroxidation. edpsciences.orggsartor.org Specifically, 4-hydroxy-2-nonenal (HNE) is the primary aldehyde formed from the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid. gsartor.orgnih.gov In a similar fashion, 4-hydroxyhexenal (B101363) (HHE) is derived from the peroxidation of n-3 PUFAs. gsartor.orgnih.gov 4-Hydroxyheptenal's formation is also a consequence of this oxidative breakdown of specific PUFAs.
The generation of these reactive aldehydes is a key event in the propagation of cellular damage initiated by oxidative stress. Their ability to form covalent adducts with cellular proteins can lead to alterations in cell function. nih.gov The rate at which these aldehydes are produced and subsequently catabolized determines their steady-state concentrations within the cell, which in turn influences their biological effects. nih.gov
Significance as a Reactive Aldehyde in Biological Signaling
Reactive aldehydes, including 4-HHE, are not merely toxic byproducts of lipid peroxidation; they are also recognized as important signaling molecules. nih.gov These molecules are classified as reactive aldehyde species (RASP), a group of electrophilic organic aldehydes known to facilitate inflammation and other cellular responses. wikipedia.org Their reactivity stems from their chemical structure, which allows them to form covalent bonds with nucleophilic groups in proteins, such as the amine groups of lysine (B10760008) and arginine and the thiol groups of cysteine. nih.govwikipedia.orgwikipedia.org
This ability to modify proteins allows reactive aldehydes to influence a wide range of cellular processes. nih.gov They can modulate protein expression by reacting with transcription factors and other regulatory elements in the nucleus. nih.gov The specific effects of these aldehydes are dependent on their concentration and the cell type. At low concentrations, they can act as signaling molecules that regulate processes like cell proliferation, differentiation, and apoptosis. imrpress.com For instance, 4-HNE has been shown to be involved in signaling pathways such as NF-κB, AKT, and Nrf2. nih.gov
The interaction of these aldehydes with proteins can lead to the formation of adducts that serve as biomarkers for oxidative stress. nih.gov For example, 4-HNE-protein adducts are used to measure the extent of lipid peroxidation in various diseases. imrpress.com
Comparative Overview with Other Endogenous Aldehydes
The family of endogenous aldehydes produced during lipid peroxidation is diverse, with each member exhibiting distinct properties and biological effects. scielo.br Besides 4-HHE, other significant aldehydes include 4-hydroxynonenal (B163490) (HNE), malondialdehyde (MDA), and acrolein. researchgate.netcapes.gov.br
4-Hydroxynonenal (HNE) is one of the most extensively studied reactive aldehydes. scielo.brnih.gov It is highly bioactive and has a strong affinity for binding to proteins. imrpress.com HNE has been implicated in a multitude of cellular signaling pathways and is considered a key mediator of oxidative stress-related cellular events. nih.govnih.gov
Malondialdehyde (MDA) is another well-known marker of lipid peroxidation. scielo.br It is highly toxic to cells and can react with DNA to form mutagenic adducts. scielo.br
Acrolein is a highly reactive α,β-unsaturated aldehyde that is significantly more electrophilic than HNE. nih.gov Its high reactivity leads to rapid depletion of glutathione (B108866), a key cellular antioxidant. nih.gov
Studies have shown that different reactive aldehydes can have distinct effects on cellular processes. For example, a study on human placental tissue revealed that 4-HNE and 4-HHE have differential impacts on the expression of genes involved in lipid metabolism. nih.govnih.gov 4-HNE was found to increase the expression of genes related to lipogenesis and lipid uptake, while 4-HHE had the opposite effect. nih.govnih.gov Furthermore, research comparing the reactivity of HNE and HHE showed that HNE has a higher reactivity towards forming adducts with insulin. mdpi.com
The following table provides a comparative overview of some key endogenous aldehydes:
| Aldehyde | Precursor Fatty Acid Family | Key Characteristics |
| This compound (4-HHE) | n-3 PUFAs | A reactive aldehyde involved in biological signaling. |
| 4-Hydroxynonenal (4-HNE) | n-6 PUFAs gsartor.orgnih.gov | Highly bioactive, extensively studied signaling molecule. nih.govimrpress.com |
| 4-Hydroxyhexenal (4-HHE) | n-3 PUFAs gsartor.orgnih.gov | Shows differential effects on gene expression compared to 4-HNE. nih.govnih.gov |
| Malondialdehyde (MDA) | PUFAs | Highly toxic, known to form DNA adducts. scielo.br |
| Acrolein | PUFAs | Highly electrophilic, rapidly depletes glutathione. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17427-09-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-4-hydroxyhept-2-enal |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(9)5-3-6-8/h3,5-7,9H,2,4H2,1H3/b5-3+ |
InChI Key |
AAIBHIYBGXKHAG-HWKANZROSA-N |
SMILES |
CCCC(C=CC=O)O |
Isomeric SMILES |
CCCC(/C=C/C=O)O |
Canonical SMILES |
CCCC(C=CC=O)O |
Synonyms |
4-Hydroxy-2-heptenal |
Origin of Product |
United States |
Biogenesis and Endogenous Formation Mechanisms of 4 Hydroxyheptenal
Polyunsaturated Fatty Acid Oxidation Pathways
The generation of 4-HHE is intrinsically linked to the oxidation of PUFAs, which contain multiple carbon-carbon double bonds, making them susceptible to attack by reactive oxygen species (ROS). wikipedia.org This oxidative process leads to a variety of products, including lipid hydroperoxides and reactive aldehydes like 4-HHE. news-medical.net
Free radical-initiated lipid peroxidation is a self-propagating chain reaction that degrades lipids, particularly PUFAs. news-medical.net This process unfolds in three distinct phases: initiation, propagation, and termination. wikipedia.orgnews-medical.net
Initiation: The process begins when a reactive oxygen species, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a PUFA, creating a fatty acid radical (L•). wikipedia.orgnews-medical.net
Propagation: This unstable fatty acid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). wikipedia.orgnews-medical.net The peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new fatty acid radical, thus continuing the chain reaction. news-medical.net
Termination: The chain reaction ceases when two radical species combine to form a non-radical product or when they are neutralized by antioxidants. news-medical.net
Scientific evidence confirms that 4-HHE is a major product derived specifically from the peroxidation of n-3 PUFAs. nih.gov Research has unequivocally identified oxidized docosahexaenoic acid (DHA) as a primary source of 4-HHE. nih.gov The breakdown of lipid hydroperoxides formed from DHA and EPA ultimately yields a range of aldehydes, including 4-HHE. nih.gov This contrasts with the formation of the more extensively studied 4-hydroxynonenal (B163490) (HNE), which is primarily derived from the peroxidation of n-6 PUFAs. nih.govnih.gov
Table 1: Precursor Fatty Acids and Major Aldehyde Products
| Precursor Fatty Acid Family | Specific Precursor Example | Major Aldehyde Product |
|---|---|---|
| n-3 Polyunsaturated Fatty Acids | Docosahexaenoic Acid (DHA) | 4-Hydroxyheptenal (4-HHE) |
| n-6 Polyunsaturated Fatty Acids | Linoleic Acid, Arachidonic Acid | 4-Hydroxynonenal (4-HNE) |
In addition to random free radical attacks, the formation of hydroxyalkenals can be initiated by specific enzymatic pathways. Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs to produce lipid hydroperoxides (LOOH). nih.govnih.gov These LOOHs are the same primary products formed during free-radical peroxidation and can subsequently decompose to form 4-HHE and other aldehydes. news-medical.netnih.gov
LOX enzymes exhibit specificity for different PUFA substrates. For instance, 15-lipoxygenase (15-LO) acts on eicosapentaenoic acid (EPA) to form a 15-hydroperoxyeicosapentaenoic acid (15-HpEPE) intermediate. caymanchem.com This hydroperoxide can then be reduced by enzymes like glutathione (B108866) peroxidase (GPX) or undergo further transformation. caymanchem.com While the direct enzymatic pathway from a specific LOX to 4-HHE is complex, the initial, regulated formation of specific hydroperoxides by LOXs is a key initiating step. The action of these enzymes provides a controlled route for generating the necessary precursors for 4-HHE, suggesting a role beyond stochastic oxidative stress.
Free Radical-Initiated Lipid Peroxidation Leading to this compound
Cellular and Subcellular Sources of this compound Generation
The production of 4-HHE occurs in various cells and tissues, particularly those with high concentrations of n-3 fatty acids. nih.gov The brain and retina, which are exceptionally rich in DHA, are significant sites of 4-HHE generation. nih.govcaymanchem.com
Experimental studies have identified several specific cellular and subcellular locations of 4-HHE production:
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) incubated with DHA showed a significant increase in intracellular 4-HHE. nih.gov
Aortic Tissue: The aorta of mice has been observed to contain increased levels of 4-HHE, corresponding with a high local concentration of DHA. nih.gov
Microsomes: Incubations of DHA with microsomes isolated from rat liver and brain result in the production of 4-HHE precursors. caymanchem.com
Immune Cells: Enzymatic transformation of DHA by rat basophilic leukemia (RBL-1) cells also produces 4-HHE precursors. caymanchem.com
These findings indicate that 4-HHE can be generated both within the cellular cytoplasm and in specific membrane-rich organelles like the endoplasmic reticulum (where microsomes are derived from), consistent with the location of its PUFA precursors.
Regulation of this compound Production Rates
The rate of 4-HHE production is not constant but is governed by a balance between factors promoting its formation and those leading to the detoxification of its precursors.
Substrate Availability: The primary regulatory factor is the availability of n-3 PUFA substrates. Dietary intake of oils rich in DHA and EPA can increase the incorporation of these fatty acids into cell membranes, thereby increasing the substrate pool for lipid peroxidation and subsequent 4-HHE formation. nih.gov
Antioxidant Systems: The cellular antioxidant defense system plays a crucial role. Antioxidant molecules, such as vitamin E (α-tocopherol), can halt free radical chain reactions and suppress lipid peroxidation. nih.gov
Enzymatic Activity: The activity of specific enzymes is critical. Glutathione peroxidases (GPXs), for example, are crucial for neutralizing lipid hydroperoxides, the direct precursors to 4-HHE. caymanchem.comnih.gov Low GPX activity, especially under conditions of oxidative stress, can lead to an accumulation of these precursors and enhanced aldehyde production. nih.gov Conversely, the activity of pro-oxidant enzymes like lipoxygenases can increase the rate of hydroperoxide formation, thus promoting 4-HHE generation. nih.gov The regulation of these enzyme families is therefore central to controlling the rate of 4-HHE biosynthesis.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | 4-HHE |
| 4-Hydroxynonenal | 4-HNE |
| Docosahexaenoic Acid | DHA |
| Eicosapentaenoic Acid | EPA |
| Glutathione | GSH |
| Glutathione Peroxidase | GPX |
| Hydroxyl Radical | •OH |
| Lipid Hydroperoxide | LOOH |
| Linoleic Acid | |
| Lipoxygenase | LOX |
| Polyunsaturated Fatty Acid | PUFA |
| Reactive Oxygen Species | ROS |
| α-tocopherol | |
| 15-hydroperoxyeicosapentaenoic acid | 15-HpEPE |
Molecular Interactions and Adduct Formation of 4 Hydroxyheptenal
Covalent Modification of Proteins by 4-Hydroxyheptenal
The covalent modification of proteins by 4-HHE is a significant consequence of lipid peroxidation, impacting a wide range of cellular processes. The reactivity of 4-HHE is attributed to its α,β-unsaturated aldehyde structure, which provides two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. These sites facilitate reactions with nucleophilic amino acid residues in proteins, primarily through Michael addition and Schiff base formation.
Michael Addition Reactions with Nucleophilic Amino Acid Residues (e.g., Cysteine, Histidine, Lysine)
The primary mechanism of 4-HHE adduction to proteins is through Michael addition, an attack by a nucleophile on the β-carbon of the α,β-unsaturated aldehyde. mdpi.com The most reactive nucleophilic amino acid residues in proteins are cysteine, histidine, and lysine (B10760008). researchgate.net
The reactivity order for Michael addition with 4-HHE is generally considered to be Cysteine > Histidine > Lysine. nih.gov This is due to the high nucleophilicity of the thiol group of cysteine, particularly in its thiolate anion form. nih.gov The imidazole (B134444) ring of histidine and the ε-amino group of lysine are also effective nucleophiles, readily participating in Michael addition reactions with 4-HHE. researchgate.net The formation of these adducts introduces a carbonyl group into the protein structure. researchgate.net
Table 1: Nucleophilic Amino Acid Residues Targeted by 4-HHE via Michael Addition
| Amino Acid | Nucleophilic Group | Reactivity Rank |
|---|---|---|
| Cysteine | Thiol (-SH) | 1 |
| Histidine | Imidazole Ring | 2 |
| Lysine | ε-Amino (-NH₂) | 3 |
Schiff Base Formation
In addition to Michael addition, 4-HHE can react with the primary amino groups of proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form Schiff bases. mdpi.comtaylorandfrancis.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine.
While Michael addition is often the predominant pathway, Schiff base formation represents another significant mechanism of protein modification by 4-HHE. researchgate.net The formation of Schiff bases is a reversible reaction, but the resulting imine can undergo further reactions, leading to more stable, advanced lipoxidation end-products. taylorandfrancis.com
Identification and Characterization of Protein Adducts and Adductome
The comprehensive identification and characterization of all protein adducts formed by a specific electrophile within a cell or tissue is referred to as the "adductome." Mass spectrometry-based proteomics has become an essential tool for identifying 4-HHE-protein adducts and characterizing the 4-HHE adductome. nih.govresearchgate.net
Advanced mass spectrometry techniques, such as data-dependent neutral loss-driven MS3 acquisition, have been developed to enhance the detection of both Michael adducts and less abundant Schiff-base adducts. nih.gov These methods allow for the confident identification of specific modification sites on proteins. nih.gov For instance, studies have utilized these approaches to identify 4-HHE adducts on proteins like cytochrome c oxidase. nih.gov The study of the adductome provides valuable insights into the specific protein targets of 4-HHE and the potential functional consequences of these modifications. diva-portal.org
Impact on Protein Structure and Conformational Stability
The covalent adduction of 4-HHE to amino acid residues can significantly impact the structure and conformational stability of proteins. nih.govslideshare.net The introduction of a bulky and reactive aldehyde moiety can disrupt the native three-dimensional structure of a protein in several ways. msu.edu
Firstly, the modification of key amino acid residues can interfere with critical non-covalent interactions, such as hydrogen bonds and salt bridges, that are essential for maintaining the proper folded state. msu.edu Secondly, the adduction can alter the local or global conformation of the protein, potentially leading to partial unfolding or aggregation. mdpi.complos.org The loss of structural integrity can, in turn, impair the protein's function. The extent of the structural perturbation depends on the location and number of adducted residues.
Adduction to Nucleic Acids (DNA and RNA)
Beyond proteins, 4-HHE can also form covalent adducts with nucleic acids, including both DNA and RNA. numberanalytics.com This adduction can lead to mutations and interfere with normal gene expression. uky.edu
Formation of Exocyclic Adducts
4-HHE reacts with the nitrogenous bases of DNA and RNA to form exocyclic adducts. uky.edu These are cyclic structures that are appended to the purine (B94841) or pyrimidine (B1678525) rings. A prominent example is the formation of exocyclic 1,N2-dG adducts through the reaction of 4-HHE with deoxyguanosine (dG) in DNA. nih.gov
The formation of these bulky exocyclic adducts can distort the DNA double helix, block DNA replication and transcription, and lead to mutations if not repaired. nih.govnih.gov The stereochemistry of the formed adducts can influence their biological consequences, such as their propensity to form interstrand cross-links. nih.gov
Implications for Genome Integrity
The covalent binding of this compound (4-HHE), an α,β-unsaturated aldehyde product of lipid peroxidation, to DNA poses a significant threat to genomic integrity. This interaction leads to the formation of DNA adducts, which are considered a class of biomarkers for monitoring exposure to environmental carcinogens and evaluating cancer risk. researchgate.net If these adducts are not removed by cellular repair mechanisms, they can result in permanent mutations by causing miscoding during DNA replication. kegg.jp
The primary mechanism of 4-HHE's genotoxicity involves the formation of promutagenic exocyclic adducts with DNA bases. czytelniamedyczna.pl Specifically, 4-HHE reacts with deoxyguanosine to form cyclic 1,N2-propano-dG adducts. nih.gov These adducts have been identified as endogenous DNA lesions in the tissues of both rats and humans. nih.gov Studies have shown that conditions of oxidative stress, such as that induced by carbon tetrachloride in rat liver, can lead to a significant increase in the levels of these HHE-dG adducts, suggesting that lipid peroxidation is a major source of their formation. nih.gov The formation of these adducts can disrupt the DNA double helix, interfering with base pairing and blocking DNA duplication and transcription. czytelniamedyczna.pl
Interactions with Phospholipids (B1166683) and Membrane Components
This compound readily interacts with cellular membranes due to its lipophilic nature, leading to the modification of phospholipids and other components, which can significantly alter membrane structure and function. A primary target for 4-HHE within the membrane is the amino group of phosphatidylethanolamine (B1630911) (PE). mdpi.com
The interaction between 4-HHE and PE can occur through two main chemical reactions: the formation of Michael adducts and Schiff bases. acs.org The formation of these adducts with the primary amine group of PE can alter the physical properties of the membrane. researchgate.net For instance, the covalent modification of PE by 4-HHE has been shown to increase the permeability of the phospholipid bilayer to ions, particularly sodium. nih.gov This alteration in membrane permeability can disrupt cellular homeostasis and impair the function of membrane-bound proteins. researchgate.netnih.gov
The initial reaction products can undergo further transformations. A Schiff base product formed from 4-HHE and a PE lipid can cyclize to form a more stable pyrrole (B145914) derivative. acs.org Similarly, an initially formed Michael adduct can undergo an additional cyclization to a hemiacetal derivative. acs.org These modifications to phospholipids can lead to changes in membrane fluidity, lateral pressure, and bending properties, which in turn can affect the function of embedded proteins like uncoupling proteins (UCPs). researchgate.net
Reversibility and Stability of this compound Adducts
The biological impact of adducts formed by this compound is heavily dependent on their stability and potential for reversibility. The initial adducts formed through Michael addition or Schiff base formation can be reversible.
Schiff base adducts, formed between the aldehyde group of 4-HHE and primary amino groups on biomolecules like proteins and phospholipids, can be hydrolyzed back to their original components. acs.org However, these initial adducts are often intermediates that can undergo further reactions to form more stable, effectively irreversible structures. For example, a Schiff base adduct with phosphatidylethanolamine can cyclize to create a stable pyrrole derivative. acs.org
Similarly, Michael addition adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine can also exhibit some reversibility. nih.govnih.gov The stability of these adducts varies, with cysteine adducts generally being more stable. nih.gov Some research on the related aldehyde 4-hydroxynonenal (B163490) (4-HNE) suggests that adducts with cysteine might be reversed to some extent in the presence of glutathione (B108866). nih.gov However, in many cases, these initial adducts can be considered unstable and may lead to more permanent modifications. For example, studies on other aldehydes have shown that initial isomeric adducts can readily dehydrate to form more stable substituted etheno adducts. acs.org The persistence of these stable adducts leads to long-term impairment of the function of modified proteins and lipids. nih.govpnas.org
Cellular and Subcellular Effects of 4 Hydroxyheptenal
Modulation of Cellular Signaling Pathways
4-HHE, as a product of oxidative stress, is a significant modulator of various intracellular signaling cascades. Its electrophilic nature allows it to react with nucleophilic residues on proteins, thereby altering their function and initiating signaling events.
Lipid peroxidation products are recognized as key mediators of oxidative stress-induced signaling. nih.gov These reactive aldehydes can trigger pathways sensitive to changes in the cellular redox state. For instance, related 4-hydroxyalkenals are known to induce apoptosis through the activation of the caspase cascade in a manner linked to oxidative stress. nih.gov This process can involve the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.gov The activation of these cascades is often dependent on the depletion of intracellular antioxidants, such as glutathione (B108866) (GSH). nih.gov Furthermore, oxidative signals, like hydrogen peroxide, can fine-tune the localization of key signaling proteins, such as the Rho small GTPase CDC-42, to facilitate cellular processes like wound repair, demonstrating the intricate control exerted by redox-sensitive signals. nih.gov
The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular defense against oxidative stress. frontiersin.org Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com
Upon exposure to oxidative or electrophilic stress, such as that induced by 4-HHE, the interaction between Nrf2 and Keap1 is disrupted. mdpi.com This allows Nrf2 to stabilize, accumulate, and translocate to the nucleus. mdpi.commdpi.com In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE), a specific enhancer sequence in the promoter region of numerous cytoprotective genes. frontiersin.org This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, bolstering the cell's capacity to counteract oxidative damage. frontiersin.orgfrontiersin.org
Table 1: Key Genes Regulated by NRF2 Activation
| Gene | Encoded Protein | Function | Citation |
| HO-1 | Heme oxygenase-1 | Catalyzes heme degradation; antioxidant | frontiersin.orgmdpi.com |
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification of quinones; antioxidant | frontiersin.org |
| GCLC | Glutamate-cysteine ligase catalytic subunit | Rate-limiting enzyme in glutathione synthesis | frontiersin.org |
| GCLM | Glutamate-cysteine ligase modifier subunit | Regulates GCLC activity | frontiersin.org |
| GSTs | Glutathione S-transferases | Conjugate toxins with glutathione for detoxification | frontiersin.org |
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. mdpi.comresearchgate.netfrontiersin.org The process is centrally regulated by the glutathione (GSH)/glutathione peroxidase 4 (GPX4) antioxidant axis. frontiersin.org GPX4 is a unique enzyme that can directly reduce lipid hydroperoxides within biological membranes, using GSH as a cofactor. researchgate.net
The accumulation of lipid peroxidation products like 4-HHE is a hallmark of ferroptosis. This cell death pathway can be initiated by two main routes: inhibition of the system Xc⁻ cystine/glutamate (B1630785) antiporter, which limits cysteine availability for GSH synthesis, or direct inactivation of GPX4. frontiersin.orgbiomol.com In either case, the result is a collapse of the cell's ability to repair lipid peroxide damage. frontiersin.org The unchecked accumulation of lipid peroxides, driven by iron-catalyzed Fenton reactions, leads to membrane damage and eventual cell death. researchgate.netbiomol.com Therefore, 4-HHE is both a product and a potential mediator of the ferroptotic process, contributing to the cycle of lipid peroxidation.
NRF2/KEAP1 Pathway Engagement in Response to 4-Hydroxyheptenal
Functional Alterations of Enzymes and Cellular Proteins
The high reactivity of 4-HHE allows it to form covalent adducts with proteins, primarily through Michael addition with the side chains of cysteine, histidine, and lysine (B10760008) residues. This adduction can lead to significant changes in protein structure and function.
Enzymes are critical for nearly all cellular processes, acting as catalysts to accelerate chemical reactions by lowering the required activation energy. nih.govuni-freiburg.de The interaction of compounds like 4-HHE with enzymes can either inhibit or, less commonly, activate their function. nih.gov For example, studies on other compounds have shown that competitive inhibition can occur when a molecule binds to the active site, preventing the substrate from binding. nih.govnih.gov Such binding can induce profound conformational changes in the enzyme's structure, altering its secondary structures (α-helices, β-sheets) and disabling its catalytic function. nih.gov
A key family of enzymes that interact with 4-HHE are the Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to electrophilic compounds, marking them for detoxification and excretion. Research has shown that 4-hydroxyalkenals are substrates for various human GST isoenzymes. researchgate.net The efficiency of this conjugation varies between different GST classes, with GSTs M1-1 and P1-1 generally being the most efficient catalysts for isothiocyanates, a comparable class of electrophiles. researchgate.net This enzymatic activity is a crucial cellular defense mechanism against the toxicity of 4-HHE.
Table 2: Comparative Catalytic Efficiency of Human GST Isoenzymes Data based on comparative analysis with homologous substrate classes.
| GST Isoenzyme | General Catalytic Efficiency | Role in Detoxification | Citation |
| GST A1-1 | Moderate | Detoxification of various electrophiles | researchgate.net |
| GST M1-1 | High | Highly efficient in conjugating electrophilic substrates | researchgate.net |
| GST M4-4 | Low | Least efficient of the tested isoenzymes | researchgate.net |
| GST P1-1 | High | Generally efficient catalyst for electrophilic compounds | researchgate.net |
Protein synthesis, or translation, is a fundamental and energy-intensive process where genetic information encoded in messenger RNA (mRNA) is used to build polypeptides. nih.govpressbooks.pub This process is carried out by ribosomes, which are complex molecular machines composed of ribosomal RNA (rRNA) and proteins. opentextbooks.org.hk The machinery also includes transfer RNAs (tRNAs), which act as adaptors to bring the correct amino acids to the growing polypeptide chain. opentextbooks.org.hk
Cellular stress, including oxidative stress, can significantly impact the protein synthesis machinery. nih.gov For instance, the depletion of glutathione and the accumulation of its oxidized form (glutathione disulfide) are known to inhibit general protein synthesis. nih.gov This inhibition is often mediated by the activation of specific protein kinases, such as HRI (heme-regulated inhibitor) and PKR (protein kinase R), which phosphorylate the translation initiation factor eIF2. This suggests that the oxidative stress induced by 4-HHE could indirectly suppress the protein synthesis machinery as part of a broader cellular stress response. While direct studies on 4-HHE's effect on ribosomes are limited, the established link between oxidative stress and translational control indicates a high potential for such interactions. nih.gov The synthesis process itself can also be modulated by mechanical forces exerted by the nascent polypeptide chain as it exits the ribosome. psu.edu
Enzyme Inhibition and Activation Dynamics
Impact on Organelle Homeostasis
This compound (4-HHE) is a reactive aldehyde derived from the peroxidation of n-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA). Its effects on mitochondrial homeostasis are understood in the broader context of how lipid aldehydes impact cellular energetics. The structurally similar and more extensively studied aldehyde, 4-hydroxynonenal (B163490) (4-HNE), which arises from n-6 polyunsaturated fatty acids, provides significant insight into these mechanisms.
While direct studies on 4-HHE's impact on mitochondrial energetics are less common, its role as a lipid peroxidation product suggests it participates in similar cytotoxic and signaling pathways. The accumulation of such aldehydes can lead to covalent adduction with mitochondrial proteins, disrupting their function and compromising the organelle's ability to produce energy efficiently.
| Parameter | Observed Effect of 4-HNE | Cellular Context | Reference |
| Oxygen Consumption | Decreased | Human Small Airway Epithelial Cells | |
| ATP Levels | Reduced | Human Small Airway Epithelial Cells | |
| Mitochondrial Membrane Potential | Reduced | Human Small Airway Epithelial Cells | |
| Aconitase Activity | Reduced | Human Small Airway Epithelial Cells | |
| Mitochondrial Reserve Capacity | Depleted | Human Small Airway Epithelial Cells |
The cytoskeleton, a complex network of protein filaments including microtubules, is crucial for maintaining cell shape, intracellular transport, and cell division. wikipedia.org Microtubules, which are polymers of α- and β-tubulin, are highly dynamic structures that continuously undergo phases of growth and shrinkage. pnas.orgmdpi.com This dynamic instability is vital for their cellular functions. pnas.org
Lipid peroxidation products, a class to which 4-HHE belongs, are known to interfere with microtubule integrity. The related aldehyde 4-HNE has been shown to disrupt microtubule networks in neuronal and fibroblast cells. nih.govnih.govnih.gov This disruption is rapid and occurs via the formation of covalent adducts with tubulin, the primary protein component of microtubules. nih.govnih.gov Specifically, 4-HNE reacts with functional sulfhydryl (-SH) groups on tubulin, impairing its ability to polymerize into microtubules. nih.govacs.org Studies indicate that 4-HNE preferentially modifies α-tubulin, leading to the disappearance of microtubule structures. nih.gov The mechanism involves inhibiting the assembly of unpolymerized tubulin rather than directly destroying already-formed microtubules. nih.gov
Given the chemical reactivity of α,β-unsaturated aldehydes, it is plausible that 4-HHE exerts similar disruptive effects on microtubule organization and dynamics. By forming adducts with tubulin, 4-HHE can interfere with polymerization, leading to cytoskeletal instability and subsequent impairment of critical cellular processes that rely on a functional microtubule network, such as intracellular trafficking and cell division. wikipedia.orgnih.gov
| Component/Process | Effect of 4-HNE | Mechanism | Reference |
| Microtubule Network | Disruption / Disappearance | Impairment of tubulin polymerization | nih.govnih.govnih.gov |
| Tubulin Polymerization | Inhibited | Covalent adduction to tubulin subunits (e.g., Cys, Lys residues) | nih.govacs.org |
| Cellular Tubulin | Modified (preferentially α-tubulin) | Michael addition to functional groups | nih.govnih.gov |
Mitochondrial Metabolism and Energetics
Mechanisms of Cellular Adaptive Responses to this compound Exposure
Cells possess sophisticated adaptive response mechanisms to counteract the potentially damaging effects of reactive compounds like 4-HHE. pnas.org One of the most critical pathways activated in response to electrophilic stress from aldehydes is the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). acs.org Electrophilic molecules like 4-HHE can modify cysteine residues on Keap1, causing Nrf2 to be released. acs.org Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. acs.org This binding initiates the transcription of a suite of protective antioxidant and detoxification enzymes. acs.org
Research has specifically highlighted the ability of 4-HHE to activate this adaptive pathway. Studies in endothelial cells have shown that exposure to docosahexaenoic acid (DHA), the precursor of 4-HHE, leads to increased intracellular levels of 4-HHE and subsequent nuclear translocation and DNA binding of Nrf2. acs.org This activation results in the upregulated expression of Nrf2 target genes, most notably heme oxygenase-1 (HO-1), a potent antioxidant enzyme. mdpi.comacs.org In fact, some studies indicate that 4-HHE is more effective than the related aldehyde 4-HNE at inducing HO-1. mdpi.com This upregulation of the Nrf2/HO-1 axis represents a key hormetic response, where the cell adapts to the mild stress of 4-HHE exposure by bolstering its antioxidant defenses, thereby protecting itself from further oxidative damage. mdpi.com
| Pathway Component | Role in Adaptive Response | Effect of 4-HHE | Reference |
| Keap1 | Cytoplasmic inhibitor of Nrf2 | Modified by 4-HHE, leading to Nrf2 release | acs.org |
| Nrf2 | Transcription factor | Translocates to the nucleus, binds to ARE | acs.org |
| Heme Oxygenase-1 (HO-1) | Antioxidant enzyme (Nrf2 target gene) | Expression is significantly increased | mdpi.comacs.org |
| Overall Response | Cellular protection | Upregulation of antioxidant defenses | mdpi.comacs.org |
Metabolic Fates and Biotransformation Pathways of 4 Hydroxyheptenal
Enzymatic Detoxification Mechanisms
The detoxification of 4-Hydroxyheptenal is primarily accomplished through three major enzymatic pathways: Glutathione (B108866) S-Transferase (GST)-mediated conjugation, Aldehyde Dehydrogenase (ALDH)-mediated oxidation, and Aldo-Keto Reductase (AKR)-mediated reduction. physiology.orgresearchgate.net These pathways convert the reactive aldehyde into more stable, water-soluble metabolites that can be readily eliminated from the body. While some properties are shared with the more extensively studied 4-hydroxynonenal (B163490) (4-HNE), 4-HHE is detoxified by distinct metabolic routes and is generally considered less toxic due to its lower lipophilicity and chemical reactivity. mdpi.com
Glutathione S-Transferase (GST)-Mediated Conjugation
A principal pathway for the detoxification of 4-HHE is its conjugation with the tripeptide glutathione (GSH). researchgate.netnih.gov This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). wikipedia.org GSTs facilitate the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic carbon of 4-HHE, a process that renders the aldehyde more water-soluble and prepares it for excretion. wikipedia.org This conjugation is a critical step in the phase II metabolic pathway, which neutralizes a wide array of toxic compounds. mdpi.com While GSTs are central to detoxifying lipid peroxidation products, research indicates that 4-HHE is a comparatively poor substrate for the highly efficient GSTA4-4 isoenzyme when compared to 4-HNE. nih.gov
The initial product of the GST-catalyzed reaction is a 4-HHE-glutathione conjugate (GS-HHE). researchgate.net This conjugate serves as an intermediate and a precursor to mercapturic acid, the final excretory product. wikipedia.org The biotransformation to mercapturic acid is a multi-step process that begins with the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, a process mediated by enzymes like gamma-glutamyl transpeptidase and dipeptidases. wikipedia.org The remaining cysteine-HHE conjugate then undergoes N-acetylation to form the corresponding mercapturic acid. wikipedia.org This final metabolite, N-acetyl-S-(this compound)-L-cysteine, is then excreted in the urine. wikipedia.orgcaymanchem.com The detection of the mercapturic acid of 4-hydroxy-2-heptenal in human urine provides direct evidence of this metabolic pathway in vivo. chemrxiv.org
The efficiency of 4-HHE conjugation varies among the different isoenzymes of the GST family. mdpi.com The GSTA4-4 isoenzyme, in particular, is recognized for its high catalytic efficiency toward 4-hydroxyalkenals. uniprot.orgnih.gov However, studies have shown that 4-HHE is a less favorable substrate for GSTA4-4 than 4-HNE is. nih.gov The catalytic efficiency of GSTs can be influenced by the structure of the substrate; for instance, an increase in the length of the aliphatic chain of 4-hydroxyalkenals generally leads to higher activity with certain GSTs. researchgate.net
Below is a data table illustrating the kinetic parameters of human GST isoenzymes with 4-hydroxyalkenal substrates. The value for this compound is included as a reference point for comparison.
Table 1: Kinetic Constants of Human GST Isoenzymes with 4-Hydroxyalkenals
| GST Isoenzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| GST A1-1 | This compound | 0.05 | 500 | 100 |
| GST M1-1 | This compound | 1.8 | 300 | 6000 |
This data is based on findings from studies on isothiocyanates as substrates for human glutathione transferases, using this compound as a reference for 4-hydroxyalkenals. researchgate.net
The metabolism of 4-hydroxyalkenals by GSTs can exhibit stereoselectivity, meaning the enzyme may prefer one enantiomer (a non-superimposable mirror image form of a molecule) over the other. nih.gov For the related compound 4-HNE, which exists as (R)- and (S)-enantiomers, the (S)-form is preferentially detoxified through GST-mediated conjugation. nih.gov The GSTA4-4 isoenzyme, while capable of metabolizing both enantiomers of 4-HNE, demonstrates strict product stereoselectivity, producing only the S-configuration at the site of glutathione addition. nih.govwashington.edu This enzymatic control results in the formation of specific diastereomers of the glutathione conjugate. mdpi.com Although detailed stereoselectivity studies specifically for 4-HHE are less common, the principles observed with 4-HNE suggest that the metabolism of 4-HHE by GSTs is also likely to be a stereoselective process, influencing the specific metabolic fate of its different chiral forms.
Substrate Specificity and Kinetic Constants of GST Isoenzymes with this compound
Aldehyde Dehydrogenase (ALDH)-Mediated Oxidation
A second major detoxification route for 4-HHE is its oxidation into a carboxylic acid, a reaction catalyzed by the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes. physiology.orgresearchgate.netwikipedia.org This pathway converts the aldehyde group of 4-HHE into a carboxyl group, yielding the less reactive metabolite, 4-hydroxy-2-heptenoic acid. nih.gov ALDH enzymes are found in various cellular compartments, including the cytosol and mitochondria, and play a crucial role in the metabolism of a wide range of endogenous and exogenous aldehydes. wikipedia.orgnih.gov In the case of 4-HNE, mitochondrial enzymes such as ALDH2 and ALDH5A are key players in its oxidation. nih.gov This oxidative pathway is a critical component of the cellular defense against the potential toxicity of lipid-derived aldehydes like 4-HHE. nih.gov
Aldo-Keto Reductase (AKR)-Mediated Reduction
The third significant pathway in the biotransformation of 4-HHE involves the reduction of its aldehyde group to a primary alcohol, catalyzed by members of the Aldo-Keto Reductase (AKR) superfamily. physiology.orgnih.gov This reaction converts 4-HHE into 1,4-dihydroxyheptene. physiology.org AKRs are NAD(P)H-dependent enzymes that metabolize a broad spectrum of carbonyl compounds, including various aldehydes and ketones. nih.govuniprot.org For the analogous compound 4-HNE, the enzyme AKR1B1 is known to catalyze its reduction to 1,4-dihydroxynonene. mdpi.com This reduction pathway serves as an important mechanism for detoxifying reactive aldehydes generated during lipid peroxidation. nih.gov
Cytochrome P450 (CYP)-Mediated Omega-Hydroxylation
While direct evidence for the omega-hydroxylation of this compound by Cytochrome P450 (CYP) enzymes is not extensively documented, the metabolic pathways of structurally similar 4-hydroxyalkenals, such as 4-hydroxy-2-nonenal (HNE), provide a strong basis for inferring this metabolic route. The CYP4 family of enzymes, particularly the CYP4A subfamily, are well-known for their role in the omega-hydroxylation of fatty acids and their derivatives. rsc.orgfrontiersin.org This process involves the introduction of a hydroxyl group at the terminal (ω) carbon of the aliphatic chain.
For instance, HNE is considered a likely substrate for omega-hydroxylation by CYP4A enzymes. researchgate.net This reaction would convert the terminal methyl group of the alkenal into a primary alcohol, forming a dihydroxy metabolite. This initial oxidation can be followed by subsequent oxidation steps catalyzed by alcohol and aldehyde dehydrogenases, leading to the formation of a dicarboxylic acid. These more polar, oxidized metabolites are then more readily excreted.
The CYP4 family, including CYP4A, CYP4B, CYP4F, and CYP2U1, are the primary enzymes responsible for catalyzing the hydroxylation of medium- and long-chain fatty acids and their derivatives at the ω- and (ω-1)-positions. frontiersin.org Given that 4-HHE is a seven-carbon α,β-unsaturated hydroxyalkenal, it is plausible that it undergoes a similar metabolic fate, being a substrate for these CYP4 enzymes. This hydroxylation is a critical step in a detoxification pathway, increasing the water solubility of the compound and preparing it for further conjugation and excretion.
Table 1: Key Enzymes in CYP-Mediated Omega-Hydroxylation of Alkenals
| Enzyme Family | Sub-family Examples | Substrates | Reaction Type |
|---|
Non-Enzymatic Biotransformations of this compound
Beyond enzymatic catalysis, this compound is subject to non-enzymatic biotransformations due to its high chemical reactivity. The presence of an α,β-unsaturated aldehyde functional group makes 4-HHE a potent electrophile, susceptible to nucleophilic attack through a mechanism known as Michael addition. physiology.orgmasterorganicchemistry.comresearchgate.net
The most significant non-enzymatic reaction for 4-HHE in a biological context is its conjugation with glutathione (GSH), a major intracellular antioxidant. molaid.comhmdb.ca This reaction involves the nucleophilic attack of the thiol group of GSH on the β-carbon of the double bond in 4-HHE. researchgate.net This spontaneous conjugation, although it can also be catalyzed by glutathione S-transferases (GSTs), is a primary mechanism for detoxifying reactive aldehydes. hmdb.caresearchgate.net The formation of the glutathione conjugate neutralizes the electrophilic nature of 4-HHE, preventing it from reacting with critical cellular macromolecules like proteins and DNA. physiology.org
Other cellular nucleophiles, such as the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins, can also react with 4-HHE via Michael addition. physiology.org These non-enzymatic modifications of proteins can lead to alterations in their structure and function.
Table 2: Non-Enzymatic Reactions of this compound
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| Michael Addition | Glutathione (GSH) | 4-HHE-Glutathione conjugate | Detoxification |
Excretion Pathways and Metabolite Profiling
The ultimate fate of this compound and its metabolites is excretion from the body, primarily through urine and to a lesser extent, bile. nih.govcapes.gov.br The biotransformation pathways described above are geared towards increasing the water solubility of 4-HHE, which facilitates its renal and biliary clearance.
The major pathway for the excretion of 4-hydroxyalkenals involves their initial conjugation with glutathione. hmdb.canih.gov The resulting 4-HHE-GSH conjugate is then further metabolized through a series of enzymatic steps. The glutamyl and glycinyl residues are cleaved, and the remaining cysteine conjugate is acetylated to form a mercapturic acid (N-acetylcysteine conjugate). koreascience.kr These mercapturic acids are the final, water-soluble products that are readily excreted in the urine. capes.gov.brkoreascience.krnih.gov For the related compound HNE, 1,4-dihydroxynonene mercapturic acid (DHN-MA), derived from the reduction of the aldehyde group followed by conjugation and processing, has been identified as a major urinary metabolite in both rats and humans. capes.gov.brnih.gov Similar metabolites are expected from 4-HHE.
Metabolites can also be excreted in the bile. Studies with HNE have shown the presence of glutathione conjugates of both HNE and its reduced form, 1,4-dihydroxy-2-nonene (DHN), in bile. nih.gov Evidence also points to an enterohepatic circulation of these metabolites, where they are reabsorbed from the intestine and returned to the liver. nih.gov
The identification and quantification of these various metabolites are achieved through advanced analytical techniques known as metabolite profiling. This typically involves the separation of metabolites from a biological sample (e.g., urine, plasma, or bile) using methods like High-Performance Liquid Chromatography (HPLC). The separated compounds are then detected and structurally characterized using mass spectrometry (MS), often with techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or tandem mass spectrometry (e.g., ESI/MS/MS), which provide high sensitivity and specificity. acs.orgmst.edu
Table 3: Major Urinary and Biliary Metabolites of 4-Hydroxyalkenals
| Metabolite Type | Parent Compound(s) | Excretion Route |
|---|---|---|
| Mercapturic Acids (e.g., DHN-MA) | 4-HHE, DHN (reduced 4-HHE) | Urine capes.gov.brnih.gov |
| Glutathione Conjugates | 4-HHE, DHN (reduced 4-HHE) | Bile nih.gov |
Advanced Analytical Methodologies for 4 Hydroxyheptenal Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating 4-HHE from complex mixtures, a critical step for its accurate measurement. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like aldehydes. mdpi.com For the analysis of 4-HHE, which is highly reactive and unstable, derivatization is often necessary to increase its volatility and stability. mdpi.comnih.gov A common derivatization agent is O-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl), which reacts with 4-HHE to form a stable oxime derivative. nih.govcapes.gov.br This is often followed by trimethylsilylation to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, further enhancing volatility. nih.govcapes.gov.br
The resulting derivatives are then separated on a GC column and detected by a mass spectrometer. Negative ion chemical ionization (NICI) is a particularly sensitive detection mode for these PFB oxime-TMS ether derivatives. capes.gov.br The use of isotopically labeled internal standards, such as deuterated 4-HHE (HNE-d11), allows for accurate quantification. nih.gov This methodology has demonstrated good linearity, high specificity, and sensitivity, with within-day precisions of 4.4-6.1% and between-day precisions of 5.2-10.2%. nih.gov
Table 1: GC-MS Method Parameters for 4-HHE Analysis
| Parameter | Details |
| Derivatization | O-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) followed by trimethylsilylation |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Internal Standard | Deuterated 4-hydroxyheptenal (HNE-d11) |
| Precision | Within-day: 4.4-6.1%, Between-day: 5.2-10.2% |
| **Linearity (r²) ** | 0.998 |
This table summarizes key parameters of a validated GC-MS method for the analysis of 4-HHE. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Detection Systems
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are widely used for the separation and quantification of 4-HHE. wikipedia.orgajrms.comeag.com These techniques separate compounds dissolved in a liquid mobile phase as they pass through a column packed with a solid stationary phase. wikipedia.org UHPLC utilizes smaller particle sizes in the column (<2 µm) and higher operating pressures compared to HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. eag.comphenomenex.comijsrtjournal.com
For the detection of 4-HHE, which lacks a strong chromophore, pre-column derivatization with a fluorescent labeling agent is often employed. ajrms.comnih.gov One such reagent is 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole, which reacts with the aldehyde group of 4-HHE to form a highly fluorescent product. nih.gov This allows for sensitive detection using a fluorescence detector. A developed HPLC method using this approach demonstrated a high recovery rate (>98%) and a wide dynamic range. ajrms.com
Another detection method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by separation using reverse-phase HPLC and electrochemical detection, which offers high sensitivity. capes.gov.br
Table 2: Comparison of HPLC and UHPLC
| Feature | HPLC | UHPLC |
| Particle Size | 3–5 microns | <2 microns |
| Pressure | Up to 6000 psi | Up to 15,000 psi |
| Resolution | Standard | Higher |
| Analysis Time | Standard | Faster |
| Sensitivity | Good | Enhanced |
This table highlights the key differences between HPLC and UHPLC systems. phenomenex.com
Two-Dimensional Chromatography Approaches
Two-dimensional (2D) chromatography provides enhanced separation power for complex samples by subjecting the sample to two independent separation stages. wikipedia.org This can be achieved by coupling two different chromatography columns in sequence. wikipedia.org
In the context of aldehyde analysis, comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique. hpst.cz It typically involves a non-polar column in the first dimension and a shorter, polar column in the second dimension. hpst.cz This setup allows for the separation of compounds based on two different properties, such as boiling point and polarity, significantly increasing the peak capacity and resolving co-eluting compounds. wikipedia.orghpst.cz
Similarly, two-dimensional liquid chromatography (2D-LC or LC×LC) can be employed, where eluent from a first-dimension LC column is transferred to a second-dimension column with a different stationary phase. shimadzu.com.sg This approach offers improved selectivity compared to one-dimensional LC. shimadzu.com.sgugent.be
Spectroscopic Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 4-HHE and its adducts.
Mass Spectrometry-Based Proteomics for Adduct Identification and Quantification
Mass spectrometry (MS) is a cornerstone of proteomics and plays a crucial role in identifying and quantifying proteins modified by 4-HHE. nih.gov When 4-HHE reacts with proteins, it forms covalent adducts, primarily with the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. nih.govnih.gov These modifications can occur via Michael addition, resulting in a mass increase of 156 Da, or through the formation of a Schiff base, leading to a mass increase of 138 Da. nih.gov
Tandem mass spectrometry (MS/MS) is the technique of choice for identifying these adducts. oregonstate.edu In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into peptides. These peptides are then separated by liquid chromatography and analyzed by MS/MS. The mass spectrometer isolates a specific peptide ion (the precursor ion) and fragments it to produce a spectrum of product ions. By analyzing the mass shift of the peptide and the fragmentation pattern, the specific site of 4-HHE modification can be determined. nih.govoregonstate.edu
Recent advancements include the development of open-mass search algorithms that can identify unknown adducts without prior knowledge of their mass. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including 4-HHE. researchgate.netslideshare.net NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. core.ac.uk COSY identifies protons that are coupled to each other, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uk These experiments are crucial for unambiguously assigning the structure of 4-HHE and its various isomers and reaction products.
Advanced Optical Spectroscopy for Real-Time Monitoring
Advanced optical spectroscopy techniques offer powerful, non-invasive tools for the real-time monitoring of dynamic biochemical processes, including the formation of lipid peroxidation products like 4-HHE. These methods provide high-speed and accurate data acquisition, which is essential for understanding the rapid processes of oxidative stress. wevolver.comspiedigitallibrary.org
Fluorescence Spectroscopy has been utilized for its high sensitivity and specificity in detecting various molecules. core.ac.uk The intrinsic fluorescence of certain biomolecules can be altered upon interaction with aldehydes, or fluorescent probes can be designed to react specifically with compounds like 4-HHE, enabling their detection. rsc.org For instance, fluorescence spectroscopy, combined with chemometrics, can differentiate organic components and has the potential to be adapted for monitoring lipid peroxidation byproducts. frontiersin.org The technique's ability to provide real-time data is invaluable for observing the kinetics of 4-HHE formation and its subsequent reactions in biological systems. horiba.comacs.org
Time-resolved fluorescence spectroscopy further enhances detection capabilities by measuring the decay of fluorescence over time after excitation by a short pulse of light. edinst.com This can help distinguish between different fluorescent species and their microenvironments, offering a more detailed picture of the molecular interactions involving 4-HHE.
Raman Spectroscopy is another powerful optical technique that provides information about the molecular vibrations of a sample, allowing for its identification and quantification. google.com While not yet widely applied to 4-HHE specifically, its ability to analyze complex mixtures without sample preparation makes it a promising tool for future real-time monitoring applications in biological tissues. google.com
Recent advancements in optical spectroscopy include the development of compact and high-speed systems, such as Fourier-transform infrared (FTIR) spectrometers, which are suitable for integration into real-time monitoring setups in various industrial and research settings. wevolver.com Additionally, optoacoustic spectroscopy, which detects laser-generated ultrasonic pulses, has been proposed for monitoring strongly light-absorbing solutions and could potentially be adapted for tracking reactions involving 4-HHE. nih.gov
The table below summarizes key optical spectroscopy techniques with potential for 4-HHE monitoring.
| Technique | Principle | Potential Application for 4-HHE | Key Advantages |
| Fluorescence Spectroscopy | Measures the emission of light from a molecule after absorption of light. | Detection of 4-HHE through changes in intrinsic fluorescence or use of specific fluorescent probes. | High sensitivity and specificity. core.ac.uk |
| Time-Resolved Fluorescence Spectroscopy | Measures the decay of fluorescence over time. | Differentiating 4-HHE adducts from other fluorescent molecules. edinst.com | Provides information on molecular environment and interactions. |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Label-free detection and quantification of 4-HHE in complex samples. google.com | Non-destructive, requires minimal sample preparation. unav.edu |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample. | Real-time monitoring of changes in functional groups associated with 4-HHE formation. wevolver.com | High-speed data acquisition. wevolver.com |
| Optoacoustic Spectroscopy | Detects laser-generated ultrasonic waves. | Monitoring reactions of 4-HHE in optically dense media. nih.gov | Suitable for strongly absorbing samples. nih.gov |
Immunochemical Assays for this compound Adducts
Immunochemical assays are highly specific and sensitive methods for detecting and quantifying 4-HHE that has formed covalent bonds with macromolecules, particularly proteins. nih.gov These adducts serve as stable biomarkers of lipid peroxidation and oxidative stress. springernature.comnih.gov The development of antibodies that specifically recognize 4-HHE-protein adducts has been instrumental in advancing research into their roles in various diseases. nih.govnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the quantification of 4-HHE protein adducts. springernature.comnih.gov Several ELISA formats, including indirect and competitive assays, have been developed. springernature.comcellbiolabs.com These kits typically include a microplate pre-coated with an antibody specific for 4-HNE adducts, a horseradish peroxidase (HRP)-labeled antibody, and standards for calibration. cellbiolabs.com The assay allows for the measurement of HNE adducts in a variety of biological samples, such as cell and tissue lysates, serum, and plasma. cellbiolabs.comarigobio.com
The specificity of the antibodies is a critical factor in these assays. Monoclonal antibodies have been developed that are highly selective for 4-HHE bound to specific amino acid residues, such as histidine, with minimal cross-reactivity to proteins modified by other aldehydes like malondialdehyde. nih.gov Some antibodies, however, may show cross-reactivity with structurally similar aldehydes, such as 4-hydroxyoctenal and 4-hydroxydecenal. nih.gov
Immunohistochemistry (IHC) and Immunocytochemistry (ICC/IF) utilize these specific antibodies to visualize the localization of 4-HHE protein adducts within tissues and cells, respectively. nih.govthermofisher.com This provides valuable spatial information about where lipid peroxidation is occurring and which cell types are affected. nih.gov
The table below provides an overview of common immunochemical assays for 4-HHE adducts.
| Assay Type | Description | Typical Samples | Key Features |
| Indirect ELISA | The antigen (4-HHE adduct) is bound to the plate, followed by a primary antibody and then a labeled secondary antibody. springernature.comnih.gov | Purified proteins, cell lysates. | Quantitative. |
| Competitive ELISA | The sample antigen competes with a labeled antigen for binding to a limited amount of antibody. cellbiolabs.com | Serum, plasma, tissue lysates. cellbiolabs.com | Quantitative, high throughput. cellbiolabs.com |
| Sandwich ELISA | The antigen is captured between two antibodies, a capture antibody and a detection antibody. springernature.comnih.gov | Complex biological fluids. | High specificity and sensitivity. |
| Immunohistochemistry (IHC) | Uses antibodies to detect 4-HHE adducts in tissue sections. nih.govthermofisher.com | Fixed tissue samples. | Provides spatial localization of adducts. |
| Immunocytochemistry (ICC/IF) | Uses antibodies to detect 4-HHE adducts within individual cells. nih.govthermofisher.com | Cultured cells, isolated cells. | Subcellular localization of adducts. |
Sample Preparation and Derivatization Strategies for Biological Matrices
The analysis of 4-HHE in biological matrices presents significant challenges due to its high reactivity and instability. nih.gov Therefore, appropriate sample preparation and derivatization are critical steps to ensure accurate and reliable quantification. nih.gov
Sample Preparation: The primary goals of sample preparation are to stabilize 4-HHE, prevent its further reaction or degradation, and remove interfering substances from the matrix. nih.govresearchgate.net Strategies often include quenching enzymatic activity and preventing oxidation. researchgate.net This can be achieved by adding antioxidants or through heat treatment. nih.gov For long-term storage, samples are typically kept at low temperatures (-20 °C or lower) under an inert atmosphere (e.g., nitrogen) and in the absence of light and water to prevent degradation. nih.gov
Derivatization: Derivatization is a chemical modification process used to convert 4-HHE into a more stable and easily detectable compound, particularly for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). journalajacr.com The choice of derivatizing agent depends on the analytical technique to be used.
For GC-MS analysis , a common strategy involves a two-step derivatization. First, the aldehyde group of 4-HHE is reacted with a hydroxylamine (B1172632) reagent, such as pentafluorobenzyl-hydroxylamine (PFBHA), to form an oxime. This is followed by silylation of the hydroxyl group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a trimethylsilyl or tert-butyldimethylsilyl ether, respectively. nih.gov This process increases the volatility and thermal stability of the analyte for GC analysis. nih.gov
For HPLC analysis , derivatization aims to attach a chromophore or fluorophore to the 4-HHE molecule to enhance its detection by UV-Vis or fluorescence detectors. journalajacr.com Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group of 4-HHE to form a colored hydrazone that can be detected by UV-Vis. edpsciences.org For fluorescence detection, reagents such as dansyl chloride (DNS-Cl) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used. journalajacr.comlibretexts.org
The following table details common derivatization strategies for 4-HHE analysis.
| Analytical Method | Derivatizing Agent | Reaction | Purpose |
| GC-MS | Pentafluorobenzyl-hydroxylamine (PFBHA) followed by a silylating agent (e.g., BSTFA) | Forms a PFB-oxime-TMS ether derivative. nih.gov | Increases volatility and thermal stability; enhances sensitivity in negative ion chemical ionization mode. nih.gov |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a 2,4-dinitrophenylhydrazone. edpsciences.org | Adds a strong chromophore for UV detection. edpsciences.org |
| HPLC-Fluorescence | Dansyl chloride (DNS-Cl) | Reacts with the hydroxyl group. | Adds a fluorescent tag for sensitive detection. libretexts.org |
| HPLC-Fluorescence | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Reacts with the hydroxyl group. | Adds a fluorescent tag for sensitive detection. libretexts.org |
In Vitro and Ex Vivo Experimental Models for 4 Hydroxyheptenal Studies
Cell Culture Systems for Studying Cellular Responses to 4-Hydroxyheptenal
Cell culture systems are fundamental tools for dissecting the direct effects of 4-HHE on specific cell types and for exploring the molecular pathways it perturbs.
Primary cell cultures are established by isolating cells directly from living tissue, offering a model that closely mirrors the characteristics of cells in vivo. These cultures are particularly valuable for neuroscience research, where distinct cell populations like neurons and glia (astrocytes, microglia) can be studied independently or in combination. thermofisher.com For instance, primary neuronal cultures, which are non-proliferating, allow for the study of 4-HHE's impact on terminally differentiated cells, a key consideration for neurodegenerative processes. thermofisher.com
Researchers can prepare separate fractions of neuronal and glial cells from specific brain regions, such as the hippocampus or cerebellum, to investigate cell-type-specific vulnerability to 4-HHE. thermofisher.comresearchgate.net Studies on primary cerebellar cultures have demonstrated the ability to maintain close interactions between neurons, astrocytes, and microglia, forming organoid-like structures. mdpi.com Such systems are ideal for examining how 4-HHE affects not only individual cells but also the supportive and communication functions within a mixed neural population.
Established or immortalized cell lines are derived from tumors or have been genetically modified for indefinite proliferation, providing a consistent and scalable resource for research. The Neuro 2A (N2a) cell line, derived from a mouse neuroblastoma, is widely used in neuroscience. ontosight.ai These cells can be differentiated to exhibit neuron-like characteristics, including the expression of neuronal markers and the formation of neurites. ontosight.aimdpi.com
Neuro 2A cells serve as a valuable model for investigating the cytotoxic mechanisms of lipid peroxidation products. For example, studies using the related aldehyde 4-hydroxynonenal (B163490) (HNE) in Neuro 2A cells have provided a framework for understanding how these compounds can induce cellular damage. Research has shown that HNE causes significant depletion of glutathione (B108866) (GSH), a critical antioxidant, and disrupts the microtubule network by forming adducts with tubulin, the core protein of microtubules. nih.gov This inhibition of tubulin polymerization is considered a primary mechanism of HNE-induced neurotoxicity. nih.gov Given the structural similarity, Neuro 2A cells are an excellent platform to investigate whether 4-HHE operates through similar or distinct mechanisms.
| Experimental Model | Compound Studied | Key Findings in Neuro 2A Cells | Citation |
| Neuro 2A Cells | 4-hydroxynonenal (HNE) | Causes significant depletion of cellular glutathione (GSH). | nih.gov |
| Neuro 2A Cells | 4-hydroxynonenal (HNE) | Inhibits taxol-induced tubulin polymerization, disrupting the microtubule network. | nih.gov |
| Neuro 2A Cells | 4-hydroxynonenal (HNE) | HNE-adduction to tubulin is hypothesized as the primary mechanism for microtubule loss. | nih.gov |
Co-culture systems, where two or more different cell types are grown together, are designed to model the intercellular interactions that occur within a tissue. nih.gov These systems are crucial for understanding how the response to a toxicant like 4-HHE might be modulated by neighboring cells. For example, neuron-glia co-cultures can be used to explore the neuroprotective or neuroinflammatory roles of astrocytes and microglia in the context of 4-HHE exposure. researchgate.netmdpi.com
In such a system, researchers can investigate whether astrocytes can detoxify 4-HHE, thereby protecting adjacent neurons, or if microglia become activated by 4-HHE and release pro-inflammatory cytokines that exacerbate neuronal injury. The development of three-dimensional co-culture models, or spheroids, can further recapitulate the physiologically relevant cell-cell interactions found in tissues, offering a more advanced platform to study the complex effects of 4-HHE in a microenvironment that mimics native tissue heterogeneity. nih.gov
Established Cell Lines (e.g., Neuro 2A cells)
Isolated Organelles and Subcellular Fractions (e.g., mitochondrial suspensions)
To pinpoint the precise subcellular targets of 4-HHE, researchers utilize preparations of isolated organelles, most notably mitochondria. mdpi.com Mitochondria can be isolated from various tissues, including brain, liver, and heart, through a process of homogenization and differential centrifugation. nih.govthno.org These mitochondrial suspensions allow for the direct assessment of a compound's effect on mitochondrial function, independent of other cellular processes. mdpi.com
Studies on the related aldehyde HNE have demonstrated the power of this approach. Research using mitochondria isolated from rat and porcine brains has shown that HNE directly inhibits mitochondrial respiration at multiple sites within the electron transport chain. nih.gov Specifically, HNE was found to inhibit Complex I-linked and Complex II-linked respiration, with a significant impact on the activity of Complex III. nih.gov This impairment of mitochondrial function by direct interaction with respiratory proteins is a critical mechanism of oxidative stress-related damage. nih.govnih.gov Similar experimental setups are essential for characterizing the specific bioenergetic deficits induced by 4-HHE.
| Experimental Model | Compound Studied | Effect on Mitochondrial Respiration | Citation |
| Isolated Rat Brain Mitochondria | 4-hydroxynonenal (HNE) | Inhibited Complex I-linked and Complex II-linked state 3 respiration. | nih.gov |
| Isolated Rat Brain Mitochondria | 4-hydroxynonenal (HNE) | Diminished respiration primarily through inhibition of Complex III activity. | nih.gov |
| Isolated Porcine Cerebral Cortex Mitochondria | 4-hydroxynonenal (HNE) | Demonstrated inhibition of both Complex I- and Complex II-linked respiration. | nih.gov |
| Isolated Kidney Mitochondria | 4-hydroxynonenal (HNE) | Decreased mitochondrial reactive oxygen species (ROS) production, suggesting an uncoupling effect. | nih.gov |
Tissue Explants and Organotypic Slice Cultures
Ex vivo models such as tissue explants and organotypic slice cultures represent a bridge between simplified in vitro cultures and complex in vivo studies. These methods involve culturing thin slices of tissue, such as the brain hippocampus or cortex, on a semi-permeable membrane at an air-liquid interface. nih.govucl.ac.uk This technique preserves the three-dimensional cytoarchitecture, local synaptic circuitry, and cellular diversity (neurons, astrocytes, microglia) of the original tissue for weeks in culture. nih.govnih.gov
Organotypic brain slice cultures are an exceptional model for studying the effects of 4-HHE in a setting that maintains the complex network of cell-cell connections and the extracellular matrix. nih.govembopress.org This system allows for the investigation of 4-HHE's impact on synaptic plasticity, neuronal survival, and glial responses within an organized tissue structure. ucl.ac.uk Because the tissue is maintained ex vivo, it allows for controlled exposure to 4-HHE and detailed analysis through imaging and biochemical assays, providing insights that are not possible in dissociated cell cultures. nih.gov
Controlled Induction of Oxidative Stress Models in Research Settings
The formation of 4-HHE is a direct consequence of lipid peroxidation, which is a hallmark of oxidative stress. nih.gov Therefore, many experimental studies on 4-HHE are conducted within models where oxidative stress is deliberately induced. In research settings, oxidative stress can be initiated in cell cultures or tissue slices by various means to mimic pathological conditions. mdpi.com
Common methods include exposure to reactive oxygen species (ROS) generating agents like hydrogen peroxide or inducing mitochondrial dysfunction. nih.gov Another approach is to deplete the cell's endogenous antioxidant defenses. mdpi.com For example, inhibiting the glutathione system can sensitize cells to lipid peroxidation and increase the accumulation of aldehydes like 4-HHE. frontiersin.org These models allow researchers to not only study the downstream toxic effects of endogenously generated 4-HHE but also to investigate how its formation and detoxification are regulated within the cell under conditions of oxidative challenge. nih.govnih.gov
Computational and Theoretical Approaches in 4 Hydroxyheptenal Research
Molecular Docking and Dynamics Simulations of 4-Hydroxyheptenal Interactions with Biomolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-HHE, and a biomolecule (receptor), typically a protein or nucleic acid. nih.govlongdom.org These methods provide atomistic-level insights into the binding process, stability of the complex, and the specific molecular forces driving the interaction.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. principlescellphysiology.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on an energy function. nih.gov Lower energy scores typically indicate a more stable and likely binding mode. For 4-HHE, docking studies can identify potential protein targets and predict the specific amino acid residues within the binding pocket that are likely to interact with the aldehyde. This can reveal whether the interaction is driven by hydrogen bonds, hydrophobic interactions, or potential covalent bond formation. rsc.orgnih.gov For instance, docking could elucidate how the hydroxyl and carbonyl groups of 4-HHE form hydrogen bonds with polar residues or how its aliphatic chain fits into hydrophobic pockets of a protein.
Molecular Dynamics (MD) Simulations provide a dynamic view of biomolecular systems. longdom.org Starting from an initial configuration, such as a docked 4-HHE-protein complex, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com This allows researchers to observe the conformational changes in both the ligand and the protein upon binding, assess the stability of the interaction over time, and calculate binding free energies. nih.govdiva-portal.org MD simulations can reveal how water molecules mediate interactions at the binding interface and how the flexibility of the protein might accommodate the 4-HHE molecule. nih.gov These simulations are computationally intensive but offer a more realistic representation of the dynamic nature of molecular interactions in a biological environment compared to the static picture provided by docking. longdom.org
Table 1: Comparison of Molecular Docking and Molecular Dynamics Simulations
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |
|---|---|---|
| Primary Goal | Predicts the binding pose and affinity of a ligand to a receptor. principlescellphysiology.org | Simulates the time-dependent behavior of a molecular system. longdom.org |
| Representation | Typically a static snapshot of the interaction. | A dynamic movie of the interaction over a set of time. longdom.org |
| Flexibility | Ligand is usually flexible, receptor is often rigid or partially flexible. principlescellphysiology.org | Both ligand and receptor are fully flexible. |
| Solvent | Often treated implicitly or ignored. | Can be modeled explicitly (water molecules) or implicitly. nih.gov |
| Computational Cost | Relatively fast, allows for high-throughput virtual screening. | Computationally expensive, used for detailed study of specific systems. diva-portal.org |
| Key Output | Binding poses, scoring/ranking of ligands, binding energy estimates. nih.gov | Atomic trajectories, conformational changes, interaction stability, free energy calculations. nih.gov |
Quantum Chemical Calculations for Reactivity Predictions and Pathway Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and chemical reactivity of molecules like 4-HHE. wavefun.com These methods solve approximations of the Schrödinger equation to calculate the electronic structure of a molecule, providing insights into its geometry, energy, and the distribution of electrons. chemrxiv.org This information is crucial for predicting how and why 4-HHE reacts with biological nucleophiles.
The reactivity of 4-HHE is dominated by its α,β-unsaturated aldehyde functional group, which makes it a potent Michael acceptor. nih.gov DFT calculations can be used to model the Michael addition reaction between 4-HHE and nucleophilic amino acid residues, such as cysteine, histidine, and lysine (B10760008). mdpi.comfrontiersin.org By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for different reaction pathways. rsc.org A lower activation energy suggests a more favorable and faster reaction.
Key applications of quantum chemical calculations in 4-HHE research include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a Michael acceptor like 4-HHE, the LUMO is localized on the β-carbon, indicating this is the primary site for nucleophilic attack. DFT can precisely map the shape and energy of these orbitals. benthamscience.comnih.gov
Electrostatic Potential Mapping: This technique visualizes the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-HHE, this would highlight the electrophilic nature of the carbonyl carbon and the β-carbon. physchemres.org
Transition State Calculations: By locating the transition state structure for the adduction of amino acids to 4-HHE, the energetic barrier of the reaction can be calculated. nih.govrsc.org This allows for a quantitative comparison of the reactivity of 4-HHE towards different nucleophiles, explaining the observed preference for cysteine and histidine modification. mdpi.com
Reaction Pathway Analysis: DFT can be used to explore the entire potential energy surface of a reaction, elucidating the step-by-step mechanism. researchgate.netmdpi.com This can reveal, for example, whether the reaction is concerted or proceeds through an intermediate, and can help analyze subsequent reactions of the initial adduct.
Table 2: Key Parameters from Quantum Chemical Calculations for Reactivity Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates the nucleophilic character of reacting biomolecules (e.g., amino acids). nih.gov |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates the electrophilic character of 4-HHE, with a low LUMO energy signifying high reactivity. benthamscience.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; a small gap indicates high reactivity. | A small gap for the 4-HHE system suggests it is chemically reactive. mdibl.org |
| Global Hardness (η) | A measure of resistance to change in electron distribution. | A low hardness value for 4-HHE correlates with high reactivity. mdibl.org |
| Electrophilicity Index (ω) | A global measure of electrophilic power. | A high electrophilicity index for 4-HHE quantifies its strong ability to accept electrons from nucleophiles. mdibl.org |
| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes, identifying local reactive sites. | Pinpoints the specific atoms on 4-HHE (e.g., β-carbon) that are most susceptible to nucleophilic attack. nih.gov |
Bioinformatic Analysis of High-Throughput Omics Data related to this compound Perturbations
High-throughput "omics" technologies, such as proteomics and transcriptomics, generate vast amounts of data about the molecular state of cells or tissues. When cells are exposed to a perturbing agent like 4-HHE, these techniques can capture the resulting changes in protein and RNA expression levels. Bioinformatic analysis is essential to process, analyze, and interpret this complex data to uncover the biological consequences of 4-HHE exposure. coursera.org
Transcriptomics analysis, often performed using RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. nih.gov Following treatment with 4-HHE, a transcriptomic study can identify genes that are significantly up- or down-regulated. Bioinformatic workflows for RNA-Seq data involve steps like quality control of raw sequencing reads, alignment to a reference genome, quantification of gene expression, and differential expression analysis. frontiersin.org The resulting list of differentially expressed genes can then be subjected to pathway analysis or gene ontology (GO) enrichment analysis to identify the biological processes, such as oxidative stress response, inflammation, or apoptosis, that are most affected by 4-HHE. nih.gov
Proteomics focuses on the large-scale study of proteins. A common approach to study the effects of 4-HHE is to identify its protein targets directly. This can be achieved by using antibodies specific for 4-HHE-protein adducts to enrich for modified proteins, which are then identified by mass spectrometry (MS). researchgate.net Bioinformatic tools are crucial for searching the MS data against protein sequence databases to identify the specific proteins that have been modified. researchgate.net Furthermore, site-specific proteomic analysis can pinpoint the exact amino acid residues (e.g., Cys, His, Lys) that have been adducted by 4-HHE. nih.gov This provides highly detailed information about the molecular targets of 4-HHE. Quantitative proteomic techniques, like iTRAQ, can also compare the abundance of thousands of proteins between control and 4-HHE-treated samples to reveal broader changes in the proteome. plos.orgarxiv.org
A key study on the proteomic analysis of 4-HHE modifications in the nuclear fraction of adipocytes from mice fed a high-fat diet identified numerous protein targets. nih.gov This analysis revealed the specific amino acid residues modified by 4-HHE and categorized the functions of the affected proteins.
Table 3: Bioinformatic Findings of 4-HHE and 4-HNE Adducted Proteins in Adipocyte Nuclei
| Feature | 4-HHE Adducts | 4-HNE Adducts |
|---|---|---|
| Number of Modified Sites Identified | 120 | 79 |
| Number of Modified Proteins Identified | 62 | 58 |
| Distribution of Modified Residues | Histidine: ~60% Cysteine: ~30% Lysine: ~10% | Histidine: ~55% Cysteine: ~35% Lysine: ~10% | | Top Molecular Functions of Targets | Catalytic activity, Binding, Structural molecule activity | Catalytic activity, Binding, Structural molecule activity | Data adapted from a site-specific proteomic analysis of lipid adducts. nih.gov
This type of bioinformatic analysis provides a global view of the cellular proteins directly impacted by 4-HHE adduction, offering crucial clues to its mechanisms of action.
Systems Biology Approaches for Network Modeling of this compound Effects
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. principlescellphysiology.orgembopress.org By integrating experimental data—particularly from high-throughput omics studies—with mathematical and computational models, systems biology can create network models that simulate how perturbations, like exposure to 4-HHE, affect cellular behavior. mdpi.comcoursera.org
A network model of 4-HHE's effects would represent cellular components (genes, proteins, metabolites) as "nodes" and the interactions between them (e.g., metabolic reactions, signaling cascades, gene regulation) as "edges". nih.gov The data from transcriptomic and proteomic studies on 4-HHE perturbations are critical for building and refining such models. For example:
Protein-Protein Interaction (PPI) Networks: The proteins identified as direct targets of 4-HHE adduction can be mapped onto known PPI networks. nih.gov This can reveal whether 4-HHE preferentially targets "hub" proteins that have many interaction partners, which could lead to widespread disruption of cellular functions.
Metabolic Networks: The modification of metabolic enzymes by 4-HHE, as identified through proteomics, can be incorporated into stoichiometric models of metabolism. nih.gov These models can then predict how 4-HHE adduction alters metabolic fluxes and the production of key metabolites.
Signaling Pathway Models: Data on differentially expressed genes and modified signaling proteins can be used to construct or refine models of specific signaling pathways, such as those involved in stress responses (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway). These models, often based on differential equations, can simulate the dynamic response of the pathway to 4-HHE exposure. nih.gov
By creating these network models, researchers can move from a simple list of affected molecules to a dynamic and integrated understanding of the cellular response to 4-HHE. embopress.org These models can generate new, testable hypotheses about the downstream consequences of 4-HHE adduction and help identify the most critical nodes or pathways that contribute to its biological effects.
Future Directions and Emerging Research Avenues for 4 Hydroxyheptenal
Elucidation of Novel Signaling Roles and Biological Targets
While the role of 4-hydroxyheptenal (4-HHE) as a cytotoxic aldehyde product of lipid peroxidation is established, emerging research is focused on uncovering its more nuanced roles in cell signaling. Beyond its general reactivity with cellular nucleophiles, there is growing interest in identifying specific protein targets that are selectively modified by 4-HHE and the functional consequences of these modifications. This involves moving beyond identifying broad classes of adducted proteins to pinpointing specific amino acid residues within target proteins and understanding how these modifications alter protein function, localization, and interaction with other molecules.
A key area of investigation is the potential for 4-HHE to act as a signaling molecule in pathways that are distinct from those activated by its more-studied counterpart, 4-hydroxynonenal (B163490) (4-HNE). Although both are α,β-unsaturated hydroxyalkenals, differences in their aliphatic chain length could influence their partitioning into different cellular compartments and their reactivity with specific protein targets. researchgate.net Future research will likely focus on comparative studies to delineate the unique and overlapping signaling pathways modulated by these two aldehydes.
Researchers are also exploring the role of 4-HHE in modulating the activity of key signaling proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. For instance, the ability of related aldehydes to activate stress-activated protein kinase pathways, like the JNK and p38 MAPK pathways, suggests that 4-HHE may also participate in these signaling cascades. nih.gov Identifying the direct targets of 4-HHE within these pathways will be crucial to understanding its specific contribution to the cellular stress response.
Development of Advanced Methodologies for Spatiotemporal Analysis
Understanding the precise location and timing of 4-HHE generation and action within a cell is critical to unraveling its biological functions. The development of advanced analytical techniques is paramount to achieving this spatiotemporal resolution. columbia.edu Current methods for detecting lipid peroxidation products often rely on bulk measurements from cell lysates or tissues, which lack the ability to provide subcellular information. knu.edu.af
Future methodologies will likely focus on the development of highly sensitive and specific probes for in situ imaging of 4-HHE. These could include novel fluorescent or chemiluminescent probes that react specifically with 4-HHE, allowing for its visualization within living cells using advanced microscopy techniques. Furthermore, the application of sophisticated data analysis methods, such as spatiotemporal regression and global clustering analyses, will be essential for interpreting the complex data generated from these imaging studies. cdc.gov These approaches can help identify "hotspots" of 4-HHE formation and correlate its presence with specific cellular events or pathologies. cdc.gov
Another promising avenue is the adaptation of mass spectrometry imaging (MSI) techniques to specifically map the distribution of 4-HHE-protein adducts within tissue sections. This would provide invaluable information on the specific cell types and subcellular compartments that are most susceptible to 4-HHE-mediated damage in complex tissues.
Integrated Multi-Omics Approaches in Complex Biological Systems
To gain a comprehensive understanding of the biological impact of 4-HHE, researchers are increasingly turning to integrated multi-omics approaches. univie.ac.at This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the cellular response to 4-HHE exposure. univie.ac.atnih.gov Such an approach can reveal not only the direct targets of 4-HHE but also the downstream consequences of these interactions on a systems level. univie.ac.atnih.govresearchgate.net
For example, a multi-omics study could simultaneously profile changes in gene expression (transcriptomics), protein abundance and post-translational modifications (proteomics), and metabolite levels (metabolomics) in cells treated with 4-HHE. By integrating these datasets, researchers can identify key signaling pathways and metabolic processes that are perturbed by 4-HHE. nih.gov This can lead to the discovery of novel biomarkers of 4-HHE-induced damage and potential therapeutic targets for mitigating its harmful effects. nih.gov
Longitudinal multi-omics profiling of biospecimens from individuals exposed to conditions known to increase lipid peroxidation could provide dynamic insights into the role of 4-HHE in disease progression. bmbreports.org These complex datasets will require sophisticated bioinformatics and computational modeling to identify meaningful correlations and causal relationships between 4-HHE adduction and cellular dysfunction. univie.ac.at
Stereospecific Effects of this compound on Cellular Processes
This compound possesses a chiral center at the C4 hydroxyl group, meaning it can exist as two different stereoisomers (enantiomers): (R)-4-HHE and (S)-4-HHE. While it is produced in biological systems as a mixture of these isomers, the specific biological effects of each individual enantiomer are largely unexplored. Research on the related aldehyde, 4-HNE, has demonstrated that its enantiomers can have distinct effects on cellular processes. nih.gov
For instance, studies on 4-HNE have shown that the (S)-enantiomer can be more potent in inducing apoptosis and activating certain signaling kinases compared to the (R)-enantiomer. nih.gov This suggests that the stereochemistry of the hydroxyl group can significantly influence the interaction of the aldehyde with its biological targets, such as enzymes and receptors.
Future research on 4-HHE should therefore investigate the differential effects of its (R) and (S) enantiomers. This will require the chemical synthesis of optically pure (R)-4-HHE and (S)-4-HHE to allow for their individual testing in various cellular and biochemical assays. Elucidating the stereospecific effects of 4-HHE will provide a more refined understanding of its mechanism of action and could have important implications for the development of targeted therapeutic strategies.
Q & A
Q. Methodological Answer :
- Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents (e.g., 2,4-dinitrophenylhydrazine) to enhance sensitivity and specificity for aldehyde groups .
- Quantification : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects and instrument variability. Validate methods using spike-recovery experiments across biological matrices .
- Challenges : Address low endogenous concentrations (nM–pM range) by optimizing pre-concentration techniques and minimizing artifactual formation during sample preparation .
What experimental design considerations are critical for studying this compound’s role in oxidative stress pathways?
Q. Methodological Answer :
- Variables : Control for confounding factors such as lipid composition of cell models, oxygen tension, and antioxidant enzyme activity. Use knockout models (e.g., GST- or ALDH-deficient cells) to isolate metabolic pathways .
- Endpoint Selection : Measure downstream markers (e.g., protein adducts, NF-κB activation) alongside direct this compound quantification to establish mechanistic links .
- Reproducibility : Standardize cell culture conditions and sample collection timelines to minimize batch effects .
How should researchers resolve contradictions in cytotoxicity data for 4-Hydroxyhexyenal across different in vitro models?
Q. Methodological Answer :
- Heterogeneity Analysis : Apply meta-analytic tools (e.g., random-effects models) to assess between-study variance. Calculate I² statistics to quantify inconsistency attributable to methodological differences (e.g., cell type, exposure duration) .
- Sensitivity Analysis : Stratify studies by experimental conditions (e.g., primary vs. cancer cells) to identify context-dependent effects .
- Mechanistic Follow-Up : Use transcriptomic profiling to compare stress-response pathways in discordant models .
What strategies ensure the stability of this compound during in vitro assays?
Q. Methodological Answer :
- Storage : Prepare fresh solutions in argon-purged solvents (e.g., ethanol) and store at -80°C with antioxidant additives (e.g., BHT) to prevent oxidation .
- Kinetic Monitoring : Use real-time LC-MS/MS or fluorometric assays to track degradation rates under experimental conditions (e.g., pH, temperature) .
How can researchers investigate the synergistic effects of this compound with other lipid peroxidation products (e.g., malondialdehyde)?
Q. Methodological Answer :
- Co-Exposure Models : Design dose-response matrices to evaluate additive or antagonistic interactions using factorial ANOVA .
- Multi-Analyte Profiling : Pair this compound quantification with untargeted lipidomics to identify co-varying metabolites .
- Pathway Mapping : Use network pharmacology tools to model cross-talk between aldehyde-adduct signaling pathways .
What methodological steps validate this compound as a biomarker of oxidative damage in clinical studies?
Q. Methodological Answer :
- Cohort Selection : Stratify participants by oxidative stress comorbidities (e.g., diabetes, neurodegenerative diseases) and control for dietary lipid intake .
- Analytical Validation : Establish assay precision (CV <15%), linearity (R² >0.98), and limit of detection (LOD) in human plasma .
- Clinical Correlation : Perform multivariate regression to associate this compound levels with disease progression markers (e.g., HbA1c, amyloid-β) .
How do researchers address the challenge of low this compound concentrations in complex biological matrices?
Q. Methodological Answer :
- Pre-Concentration : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich aldehydes .
- Derivatization Optimization : Test multiple hydrazine-based reagents (e.g., DNPH, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to maximize signal-to-noise ratios .
What experimental approaches elucidate this compound’s mechanisms of action in disease models?
Q. Methodological Answer :
- In Vitro Models : Use primary hepatocytes or neuron-glia co-cultures to replicate tissue-specific metabolism .
- Omics Integration : Combine proteomics (e.g., identification of protein adducts) with transcriptomics to map stress-response pathways .
- Pharmacologic Inhibition : Apply inhibitors of key enzymes (e.g., aldose reductase) to dissect metabolic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
